molecular formula C11H11ClO3 B1321806 1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone CAS No. 58582-69-7

1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone

Cat. No.: B1321806
CAS No.: 58582-69-7
M. Wt: 226.65 g/mol
InChI Key: HXEIGGSELNGNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro-substituted phenyl ring and a dioxolane ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form 4-chlorobenzylidene ethylene glycol acetal. This intermediate is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: 4-chlorobenzoic acid.

    Reduction: 1-(4-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro group and the dioxolane ring can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone can be compared with other aromatic ketones and dioxolane derivatives:

    1-(4-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Similar structure but with a bromo substituent instead of chloro.

    1-(4-Methyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Contains a methyl group instead of chloro.

    1-(4-Nitro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Contains a nitro group instead of chloro.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications in different fields.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEIGGSELNGNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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